molecular formula C9H9BrFI B14048938 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene

Katalognummer: B14048938
Molekulargewicht: 342.97 g/mol
InChI-Schlüssel: JYEBHOHEMACOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, fluoro, and iodo groups

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms allows for unique reactivity patterns, including electrophilic and nucleophilic substitutions. The pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-3-fluoro-5-iodobenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its combination of bromopropyl, fluoro, and iodo substituents, which confer distinct chemical properties and reactivity patterns.

Eigenschaften

Molekularformel

C9H9BrFI

Molekulargewicht

342.97 g/mol

IUPAC-Name

1-(3-bromopropyl)-3-fluoro-5-iodobenzene

InChI

InChI=1S/C9H9BrFI/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6H,1-3H2

InChI-Schlüssel

JYEBHOHEMACOPH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)I)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.